molecular formula C9H14ClNO B1383612 3-Methoxy-2,5-dimethylaniline hydrochloride CAS No. 861555-59-1

3-Methoxy-2,5-dimethylaniline hydrochloride

Cat. No.: B1383612
CAS No.: 861555-59-1
M. Wt: 187.66 g/mol
InChI Key: HWDAUACVWJIZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,5-dimethylaniline hydrochloride is an organic compound with the molecular formula C9H14ClNO It is a derivative of aniline, featuring a methoxy group and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,5-dimethylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methoxytoluene, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The resulting amine is methylated using methyl iodide or dimethyl sulfate to introduce the two methyl groups at the 5-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

3-Methoxy-2,5-dimethylaniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: Lacks the two methyl groups, resulting in different chemical and biological properties.

    2,5-Dimethylaniline: Lacks the methoxy group, affecting its reactivity and applications.

    3-Methoxy-4-methylaniline: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

3-Methoxy-2,5-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

3-Methoxy-2,5-dimethylaniline hydrochloride (MDMH) is a compound of significant interest in both biological and chemical research due to its diverse applications and biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant case studies, integrating findings from various sources.

This compound is an aromatic amine characterized by the presence of methoxy and dimethyl groups on its benzene ring. Its chemical structure influences its reactivity and biological interactions:

  • Chemical Formula : C10H15ClN2O
  • Molecular Weight : 202.69 g/mol

The presence of the methoxy group enhances its solubility in organic solvents, while the dimethyl groups influence its steric hindrance and electronic properties.

The biological activity of MDMH is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways through:

  • Enzyme Inhibition : MDMH has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Protein Interactions : It acts as a probe in biochemical assays to study protein interactions and enzyme activity.

Antimicrobial Properties

MDMH derivatives have demonstrated potential antimicrobial activities against various pathogens. Studies indicate that certain derivatives exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, compounds derived from MDMH showed minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against these pathogens .

Anticancer Activity

Research has highlighted the anticancer potential of MDMH. It has been evaluated for its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism appears to involve the inhibition of critical signaling pathways such as PI3K/AKT/mTOR, which are pivotal in cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 4–8 μg/mL
AnticancerHCT116 (Colorectal cancer cells)Inhibition of proliferation
Apoptosis InductionCaco-2 (Colorectal cancer cells)Induction via PI3K/AKT/mTOR pathway

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of MDMH derivatives reported that compounds synthesized from MDMH exhibited significant antibacterial activity against resistant strains. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
  • Anticancer Mechanisms : In vitro studies revealed that MDMH significantly inhibited growth in colorectal cancer cell lines, demonstrating a strong potential for development as a therapeutic agent. The results indicated that treatment with MDMH led to cell cycle arrest in the G2/M phase and decreased mitochondrial membrane potential, suggesting a mitochondrial-mediated apoptotic pathway .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that MDMH undergoes metabolic transformations such as n-demethylation and oxidation. These metabolic pathways are crucial for understanding the compound's bioavailability and therapeutic efficacy .

Properties

IUPAC Name

3-methoxy-2,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)7(2)9(5-6)11-3;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDAUACVWJIZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.